molecular formula C6H9I B1608176 4-(Iodomethyl)cyclopentene CAS No. 83528-59-0

4-(Iodomethyl)cyclopentene

Cat. No.: B1608176
CAS No.: 83528-59-0
M. Wt: 208.04 g/mol
InChI Key: JBUPUPVSIWQTFU-UHFFFAOYSA-N
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Description

4-(Iodomethyl)cyclopentene is an organic compound with the molecular formula C6H9I It is a derivative of cyclopentene, where an iodine atom is attached to a methyl group at the fourth position of the cyclopentene ring

Preparation Methods

4-(Iodomethyl)cyclopentene can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyclopentene-1-methanol with sodium iodide in acetone, followed by heating for 36 hours . This method yields the desired product with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

4-(Iodomethyl)cyclopentene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and zinc-copper couple for cyclopropanation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Iodomethyl)cyclopentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: While specific biological applications are less documented, compounds like this compound can be used in the development of pharmaceuticals and biologically active molecules.

    Industry: It can be used in the production of polymers and other materials where specific structural features are required.

Mechanism of Action

The mechanism by which 4-(Iodomethyl)cyclopentene exerts its effects in chemical reactions involves the formation of reactive intermediates. For example, in the Simmons–Smith reaction, the compound forms a cyclopropane ring through the interaction with a zinc-copper couple and diiodomethane . The iodine atom in the compound acts as a leaving group, facilitating the formation of new bonds.

Comparison with Similar Compounds

4-(Iodomethyl)cyclopentene can be compared with other similar compounds, such as:

    Cyclopentene: The parent compound without the iodomethyl group.

    4-(Bromomethyl)cyclopentene: Similar structure but with a bromine atom instead of iodine.

    Cyclopentylmethyl iodide: A similar compound where the iodine is attached to a methyl group on a cyclopentane ring.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which is a good leaving group and can participate in various substitution and addition reactions.

Properties

IUPAC Name

4-(iodomethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUPUPVSIWQTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376690
Record name 4-(iodomethyl)cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83528-59-0
Record name 4-(iodomethyl)cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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